1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene
Description
1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene is a brominated aromatic compound featuring three distinct substituents: a bromine atom at position 1, a 4-methoxybenzyloxy group at position 3, and a methoxymethyl group at position 2. Its electron-rich aromatic system, conferred by the methoxy and benzyloxy groups, may enhance reactivity in electrophilic substitutions or transition-metal-catalyzed processes .
Properties
IUPAC Name |
1-bromo-2-(methoxymethyl)-3-[(4-methoxyphenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-11-14-15(17)4-3-5-16(14)20-10-12-6-8-13(19-2)9-7-12/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBRMRYGIJGYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC=C1Br)OCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the substitution reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy groups to hydroxyl groups using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted benzene derivatives.
Scientific Research Applications
Organic Synthesis
1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, facilitating the creation of diverse chemical entities.
Example Case Study:
A study demonstrated the use of this compound in synthesizing novel tetrahydroisoquinoline derivatives, which are known for their biological activity against various diseases, including cancer and neurodegenerative disorders .
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Biological Activity:
Research indicates that derivatives of compounds with similar structures exhibit antitumor and anti-inflammatory properties. Investigations into its pharmacological profile may reveal its efficacy as a lead compound in drug discovery .
Material Science
In material science, 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene is utilized to develop specialty chemicals and polymers. Its reactivity can be harnessed to create materials with specific properties tailored for industrial applications.
Application Example:
The compound can be employed in the production of polymeric materials that require specific thermal and mechanical properties due to its halogenated structure .
Mechanism of Action
The mechanism by which 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, highlighting substituent variations and their implications:
Reactivity in Cross-Coupling Reactions
- Pd-Catalyzed Arylations: The bromine atom in 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene is a prime site for cross-coupling. Analogous compounds like 1-bromo-3-(trifluoromethoxy)benzene exhibit high yields (>90%) in Pd-catalyzed reactions with imidazoles .
Suzuki Coupling : Compounds with electron-donating groups (e.g., methoxy) typically exhibit faster oxidative addition to Pd(0) catalysts. For instance, 4-Benzyloxy-2-bromo-1-methoxybenzene (MW 293.14) has been used in coupling reactions with boronic acids, achieving yields >85% under mild conditions .
Biological Activity
1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene, with the chemical formula C16H17BrO3, is a halogenated aromatic compound that has gained attention in scientific research due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene typically involves multiple steps, including:
- Nucleophilic Substitution : The introduction of bromine and methoxy groups onto the benzene ring.
- Etherification Reactions : The formation of the benzyloxy group using appropriate reagents and catalysts.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antiproliferative Effects
Studies have shown that 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene demonstrates significant antiproliferative activity against several cancer cell lines. For instance, in vitro assays revealed:
- IC50 Values : The concentration required for 50% inhibition of cell growth ranged from 1.2 to 5.3 µM across different cell lines, indicating potent activity comparable to established anticancer agents like doxorubicin .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In various assays:
- Radical Scavenging Activity : It showed enhanced antioxidant activity compared to standard antioxidants, suggesting potential protective effects against oxidative stress .
Antibacterial Activity
In addition to its anticancer properties, 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene has been tested for antibacterial effects:
- Minimum Inhibitory Concentration (MIC) : Against Gram-positive bacteria such as Enterococcus faecalis, the compound exhibited an MIC of 8 µM, indicating strong antibacterial activity .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The presence of bromine and methoxy groups may enhance binding affinity to certain enzymes or receptors involved in cancer cell proliferation and oxidative stress pathways.
- Cell Membrane Permeability : The methoxy groups improve solubility and facilitate transport across biological membranes, enhancing bioavailability .
Case Studies
Several studies have explored the effects of this compound in detail:
Study 1: Antiproliferative Activity
A study published in a peer-reviewed journal assessed the antiproliferative effects on multiple cancer cell lines. The findings indicated that 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene significantly inhibited cell growth with varying IC50 values depending on the specific cell line tested .
Study 2: Antioxidant Evaluation
Another investigation focused on the antioxidant properties of various methoxy-substituted compounds, including our target compound. Results demonstrated that it outperformed traditional antioxidants in scavenging free radicals, supporting its potential use in formulations aimed at reducing oxidative damage .
Study 3: Antibacterial Testing
A comprehensive evaluation of antibacterial properties revealed that 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene effectively inhibited the growth of several pathogenic strains, particularly those resistant to conventional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
